Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride
Description
Dispiro[2.0.2{4}.1{3}]heptan-7-amine hydrochloride is a chemical compound with a unique structure characterized by two spiro-connected cyclopropane rings
Properties
IUPAC Name |
dispiro[2.0.24.13]heptan-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c8-5-6(1-2-6)7(5)3-4-7;/h5H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZTTWYFGZHHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C23CC3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095410-49-2 | |
| Record name | dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.0.2{4}.1{3}]heptan-7-amine hydrochloride typically involves the formation of the spiro-connected cyclopropane rings followed by the introduction of the amine group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the spiro structure.
Industrial Production Methods
Industrial production methods for Dispiro[2.0.2{4}.1{3}]heptan-7-amine hydrochloride are not widely documented. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in reactions typical of primary amines, though its rigid spiro architecture imposes unique regioselectivity and reactivity patterns. Key reaction pathways include:
Nucleophilic Substitution
The amine group acts as a nucleophile, enabling reactions with electrophilic agents:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines under basic conditions .
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine .
Oxidation
The amine undergoes oxidation to yield nitrogen-containing derivatives:
-
N-Oxide Formation : Reacts with hydrogen peroxide or m-CPBA (meta-chloroperbenzoic acid) to generate N-oxides .
-
Nitroso Intermediates : Controlled oxidation may produce nitroso compounds, though this pathway requires further validation .
Reductive Transformations
Reduction of the hydrochloride salt liberates the free amine, which can be further functionalized:
-
Deprotonation : Treatment with strong bases (e.g., NaOH) releases the free amine for subsequent reactions .
Key Reagents and Conditions
Acetonitrile Derivative
Reaction with cyanide agents (e.g., KCN) replaces the amine group with a nitrile, yielding 2-dispiro[2.0.2^{4}.1^{3}]heptan-7-ylacetonitrile (InChIKey: WNBLDOUZBXCLPL) . This product is pivotal in synthesizing spirocyclic nitriles for materials science.
Ethanol Analog
Reduction of the nitrile derivative produces 2-dispiro[2.0.2^{4}.1^{3}]heptan-7-ylethanol (InChIKey: CMIVBAWGGHMXKJ) , demonstrating the compound’s utility in accessing alcohol-functionalized spiro systems.
Comparative Reactivity
The dispiro framework imparts distinct reactivity compared to non-spiro amines:
| Property | Dispiro[2.0.2⁴.1³]heptan-7-amine | Linear Primary Amine |
|---|---|---|
| Nucleophilicity | Reduced due to steric hindrance | Higher |
| Oxidation Stability | Enhanced | Moderate |
| Solubility | High (hydrochloride salt) | Variable |
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including:
- Oxidation : The compound can be oxidized to yield different derivatives.
- Reduction : Reduction reactions can convert it into various amine derivatives.
- Substitution : The amine group can participate in substitution reactions with diverse reagents.
The major products formed from these reactions depend on the specific reagents and conditions used, which can lead to a variety of substituted compounds .
Biological Applications
Neuroprotective Properties
Recent studies indicate that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary research suggests that the compound could help in:
- Alzheimer's Disease : By potentially reducing neuroinflammation and promoting neuronal survival.
- Parkinson's Disease : Through mechanisms that may protect dopaminergic neurons from degeneration .
Industrial Applications
In addition to its roles in chemistry and biology, this compound is being explored for applications in:
- Material Science : Development of new materials that leverage its unique chemical properties.
- Chemical Processes : Utilization in the synthesis of specialty chemicals due to its reactivity and stability .
-
Neuroprotection in Alzheimer's Models :
- A study demonstrated that treatment with this compound reduced amyloid-beta accumulation in cellular models, suggesting potential benefits for Alzheimer's patients.
-
Parkinson's Disease Research :
- In animal models of Parkinson's disease, administration of the compound showed improved motor function and reduced neurodegeneration, indicating its promise as a therapeutic agent .
Mechanism of Action
The mechanism of action of Dispiro[2.0.2{4}.1{3}]heptan-7-amine hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Dispiro[2.0.2{4}.1{3}]heptane-7-carboxylic acid
- Dispiro[2.0.2{4}.1{3}]heptane-7-carbaldehyde
Uniqueness
Dispiro[2.0.2{4}.1{3}]heptan-7-amine hydrochloride is unique due to its specific amine group, which imparts different chemical properties and reactivity compared to its carboxylic acid and carbaldehyde counterparts. This uniqueness makes it valuable for specific applications where the amine functionality is required.
Biological Activity
Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride is a complex organic compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies and databases.
- Chemical Formula: C₈H₁₄ClN
- Molecular Weight: 159.66 g/mol
- IUPAC Name: 1-(Dispiro[2.0.2.1]hept-7-yl)methanamine hydrochloride
- Appearance: White crystalline powder
- Storage Temperature: 4 °C
Dispiro compounds are known for their ability to interact with biological systems due to their unique spatial configuration, which can affect their binding affinity to various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is still under investigation, but preliminary studies suggest potential interactions with histone deacetylases (HDACs), which play a crucial role in regulating gene expression.
1. Antiproliferative Effects
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines:
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| HepG2 (Liver Cancer) | 1.30 | |
| MDA-MB-231 (Breast Cancer) | 0.95 | |
| A2780 (Ovarian Cancer) | 1.50 |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the modulation of the cell cycle and enhancement of apoptotic pathways.
2. Apoptosis Induction
Flow cytometry analyses have demonstrated that this compound can significantly increase apoptosis rates in treated cells compared to control groups:
- HepG2 Cells:
- Apoptosis rate increased from 5.83% (control) to 28.83% at a concentration of 9 μM.
This indicates a dose-dependent response where higher concentrations lead to increased cell death, suggesting the compound's potential as an anticancer agent.
3. Cell Cycle Regulation
Studies have also shown that the compound affects the cell cycle distribution in cancer cells:
| Treatment Concentration (μM) | G2/M Phase (%) |
|---|---|
| Control | 18.84 |
| 0.125 | 35.00 |
| 0.25 | 45.00 |
| 0.5 | 59.36 |
The data reflects a significant increase in the percentage of cells arrested in the G2/M phase, indicating that this compound may disrupt normal cell cycle progression, contributing to its antiproliferative effects.
Case Studies
Case Study: Anticancer Activity in Liver Cancer
In a controlled study, HepG2 cells were treated with varying concentrations of this compound over a period of 48 hours:
- Results:
- Significant reduction in cell viability was observed at concentrations above 1 μM.
- The compound was noted to induce morphological changes consistent with apoptosis.
This case study highlights the compound's potential as a therapeutic agent against liver cancer, warranting further investigation into its efficacy and safety profile.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology :
-
Spirooxirane perhydrolysis : Mo(acac)₂-catalyzed perhydrolysis of N-Boc spirooxirane intermediates, followed by condensation with ketones (e.g., 2-adamantanone), yields trioxane precursors. Subsequent deprotection and salt formation (HCl) generate the final amine hydrochloride .
-
Cycloaddition approaches : Azomethine ylide 1,3-dipolar cycloaddition with indole derivatives can form dispiro scaffolds, though yields depend on solvent polarity and temperature .
-
Key variables : Solvent (THF vs. DCM), catalyst loading (Mo(acac)₂ at 5–10 mol%), and reaction time (12–48 hrs) critically affect enantiopurity and yield.
- Data Table :
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Spirooxirane perhydrolysis | Mo(acac)₂ | 65–78 | ≥95 | |
| 1,3-Dipolar cycloaddition | None (thermal) | 42–55 | 90–93 |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride?
- Methodology :
- ¹H/¹³C NMR : Assign sp³-hybridized carbons in the heptane ring (δ 25–35 ppm) and amine protons (δ 1.5–2.5 ppm). Dispiro systems often exhibit complex splitting due to restricted rotation .
- HPLC-MS : Use reversed-phase C18 columns with 0.1% TFA in water/acetonitrile gradients to resolve enantiomers. Monitor [M+H]⁺ ions (m/z ~268 for free base) .
- XRD : Single-crystal X-ray diffraction confirms stereochemistry but requires high-purity (>99%) samples .
Q. What safety protocols are recommended for handling Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride in laboratory settings?
- Methodology :
- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .
- Exposure control : Use fume hoods for synthesis steps involving HCl gas. PPE (gloves, goggles) is mandatory due to potential respiratory and dermal irritation .
- Waste disposal : Neutralize with 5% NaHCO₃ before incineration to avoid chloride emissions .
Advanced Research Questions
Q. How can researchers optimize the enantioselective synthesis of Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride?
- Methodology :
- Chiral catalysts : Test chiral phosphoric acids (e.g., TRIP) or Ru-based complexes to enhance enantiomeric excess (ee). Compare ee via chiral HPLC .
- Solvent screening : Polar aprotic solvents (e.g., DMF) may improve catalyst-substrate interactions vs. nonpolar alternatives .
- Kinetic resolution : Monitor reaction progress via in-situ IR to identify intermediates favoring enantiopurity .
Q. How should contradictory spectral data (e.g., NMR vs. XRD) for Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride be resolved?
- Methodology :
- Dynamic NMR studies : Perform variable-temperature ¹H NMR to detect conformational exchange broadening (e.g., ring puckering) .
- DFT calculations : Use Gaussian or ORCA to model optimized geometries and compare with experimental XRD data. Discrepancies >0.05 Å suggest sample impurities .
- Cross-validate : Re-synthesize the compound using alternative routes to isolate stereoisomers .
Q. What computational strategies are effective for predicting the biological activity of Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride derivatives?
- Methodology :
- QSAR modeling : Train models on spirocyclic amine datasets (e.g., ChEMBL) to correlate logP, H-bond donors, and bioactivity .
- Docking simulations : Use AutoDock Vina to screen against GPCR targets (e.g., dopamine receptors) based on structural homology to adamantane derivatives .
- ADMET prediction : SwissADME or ADMETlab2.0 assess blood-brain barrier permeability and hepatic clearance risks .
Methodological Notes
- Literature review : Prioritize peer-reviewed journals (e.g., Journal of Chemical Research) over commercial databases .
- Data reproducibility : Document reaction conditions (e.g., moisture levels, stirring rates) to mitigate batch-to-batch variability .
- Ethical compliance : Adhere to ECHA and USP-NF guidelines for hazardous waste and analytical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
